molecular formula C7H12O3 B2970633 2,2-Dimethyltetrahydrofuran-3-carboxylic acid CAS No. 39161-17-6

2,2-Dimethyltetrahydrofuran-3-carboxylic acid

Cat. No.: B2970633
CAS No.: 39161-17-6
M. Wt: 144.17
InChI Key: UMNSNBRDICMZHL-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydrofuran, a heterocyclic compound, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyltetrahydrofuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-butanediol, in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2,2-Dimethyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-dimethyltetrahydrofuran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-carboxylic acid: Lacks the dimethyl substitution, resulting in different reactivity and properties.

    2,2-Dimethyltetrahydrofuran: Lacks the carboxylic acid group, affecting its chemical behavior and applications.

    2,2-Dimethyl-1,3-butanediol: A precursor in the synthesis of 2,2-dimethyltetrahydrofuran-3-carboxylic acid.

Uniqueness

This compound is unique due to the presence of both the dimethyl substitution and the carboxylic acid group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2,2-dimethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)5(6(8)9)3-4-10-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNSNBRDICMZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870404
Record name 2,2-Dimethyloxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39161-17-6
Record name 2,2-dimethyloxolane-3-carboxylic acid
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